Cas no 360575-63-9 (7-Iodobenzothiazole)

7-Iodobenzothiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with an iodine atom at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The iodine substituent enhances its utility in palladium-catalyzed transformations, offering efficient access to functionalized benzothiazole derivatives. Its high purity and stability under standard conditions ensure consistent performance in pharmaceutical and agrochemical research. The compound’s versatility also extends to materials science, where it serves as a precursor for optoelectronic materials. Proper handling is advised due to its potential sensitivity to light and moisture.
7-Iodobenzothiazole structure
7-Iodobenzothiazole structure
Product Name:7-Iodobenzothiazole
CAS No:360575-63-9
MF:C8H5IS
MW:260.094773054123
CID:67841
PubChem ID:17749930
Update Time:2025-11-02

7-Iodobenzothiazole Chemical and Physical Properties

Names and Identifiers

    • 7-Iodobenzothiazole
    • 7-iodoBenzo[b]thiophene
    • 7-iodo-benzthiazole
    • 7-Iodo-benzo[b]thiophene
    • EN300-646098
    • 360575-63-9
    • FT-0747033
    • 7-Iodobenzthiazole
    • 7-iodo-1-benzothiophene
    • DTXSID60957465
    • SCHEMBL3799554
    • Benzo[b]thiophene, 7-iodo-
    • Inchi: 1S/C8H5IS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • InChI Key: RBVMCNDUYBMNKQ-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2C=CSC=21

Computed Properties

  • Exact Mass: 259.91600
  • Monoisotopic Mass: 259.915664
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 3.6

Experimental Properties

  • Density: 2.035
  • Boiling Point: 316.806 °C at 760 mmHg
  • Flash Point: 145.4 °C
  • PSA: 28.24000
  • LogP: 3.50590

7-Iodobenzothiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Iodobenzothiazole Pricemore >>

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Additional information on 7-Iodobenzothiazole

7-Iodobenzothiazole (CAS No. 360575-63-9): Properties, Applications, and Market Insights

7-Iodobenzothiazole (CAS No. 360575-63-9) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This iodinated benzothiazole derivative features a unique molecular structure combining a benzothiazole core with an iodine substituent at the 7-position, making it valuable for various synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery and functional materials.

The compound's molecular formula C7H4INS and molecular weight 261.08 g/mol give it distinct physicochemical properties. Its iodine atom provides excellent opportunities for further functionalization through cross-coupling reactions, a feature that aligns with current trends in click chemistry and catalytic transformations. Many scientists searching for "7-Iodobenzothiazole synthesis" or "360575-63-9 applications" are exploring its use in developing novel biologically active compounds.

In pharmaceutical research, 7-Iodobenzothiazole serves as a key intermediate for creating potential therapeutic agents. Recent studies investigating "benzothiazole derivatives in medicine" highlight its structural similarity to compounds showing antimicrobial activity, anti-inflammatory properties, and potential in neurological disorder treatments. The compound's electron-rich aromatic system makes it particularly interesting for designing small molecule drugs targeting various biological pathways.

Material scientists value 7-Iodobenzothiazole (360575-63-9) for its potential in creating advanced functional materials. Its incorporation into organic semiconductors, luminescent materials, and coordination polymers has shown promising results. The growing interest in "iodinated aromatic compounds for OLEDs" reflects the compound's relevance in optoelectronic applications. Researchers are particularly excited about its possible role in developing more efficient light-emitting devices and sensors.

The synthesis of 7-Iodobenzothiazole typically involves iodination reactions of benzothiazole precursors. Modern approaches focus on developing more sustainable synthetic routes, responding to the increasing demand for "green chemistry in heterocycle synthesis." Recent advancements in catalytic iodination methods have improved the compound's accessibility while reducing environmental impact, making it more attractive for industrial applications.

Analytical characterization of 7-Iodobenzothiazole (CAS 360575-63-9) employs standard techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which is crucial for researchers investigating "structure-activity relationships of benzothiazoles." The iodine atom's distinct signature in spectroscopic analysis facilitates easy identification and quality control.

Market demand for 7-Iodobenzothiazole derivatives has been steadily increasing, particularly from the pharmaceutical intermediates sector and advanced materials industry. Suppliers offering "high-purity 360575-63-9" often highlight its importance in medicinal chemistry research and material science applications. The compound's versatility ensures its continued relevance in multiple research fields, with growing interest from academic and industrial laboratories worldwide.

Handling 7-Iodobenzothiazole requires standard laboratory precautions for organic compounds. Proper storage conditions and handling procedures are essential to maintain its stability and purity. Researchers frequently search for "7-Iodobenzothiazole safety data" to ensure compliance with laboratory safety protocols while working with this valuable chemical intermediate.

Future research directions for 7-Iodobenzothiazole (CAS No. 360575-63-9) include exploring its potential in catalysis, bioconjugation, and as a precursor for more complex heterocyclic systems. The compound's unique properties position it as an important tool in developing next-generation functional materials and bioactive molecules, ensuring its continued significance in chemical research and industrial applications.

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